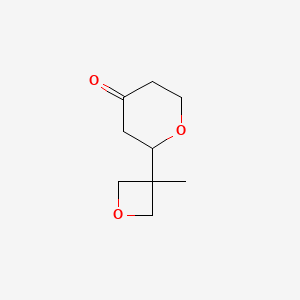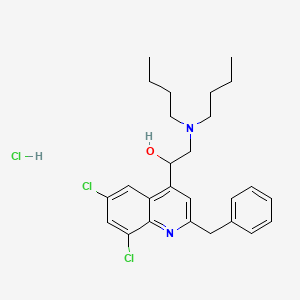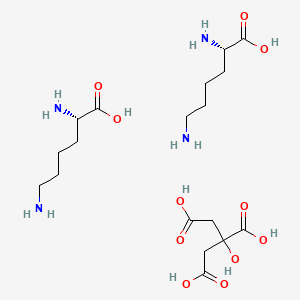![molecular formula C11H16ClN5 B12640633 {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B12640633.png)
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of tetrazoles Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom
準備方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of an amido-nitrile precursor in the presence of a suitable catalyst, such as nickel, under mild reaction conditions . The reaction proceeds through a series of steps including proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired tetrazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can make the process more sustainable .
化学反応の分析
Types of Reactions
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the tetrazole ring to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can result in a variety of substituted tetrazoles .
科学的研究の応用
{[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Industrial Chemistry: The compound is utilized in the synthesis of various industrial chemicals and intermediates.
作用機序
The mechanism of action of {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride involves its interaction with specific molecular targets. The tetrazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile ligand in coordination chemistry. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
類似化合物との比較
Similar Compounds
1,2,3-Triazoles: These compounds share a similar nitrogen-rich ring structure but differ in the arrangement of nitrogen atoms.
Pyrazoles: Another class of heterocycles with a five-membered ring containing two nitrogen atoms.
Uniqueness
What sets {[1-(4-isopropylphenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride apart is its specific substitution pattern and the presence of the isopropylphenyl group, which can enhance its lipophilicity and biological activity compared to other tetrazoles .
特性
分子式 |
C11H16ClN5 |
|---|---|
分子量 |
253.73 g/mol |
IUPAC名 |
[1-(4-propan-2-ylphenyl)tetrazol-5-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C11H15N5.ClH/c1-8(2)9-3-5-10(6-4-9)16-11(7-12)13-14-15-16;/h3-6,8H,7,12H2,1-2H3;1H |
InChIキー |
BOGKEUZYCLJSHP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)N2C(=NN=N2)CN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


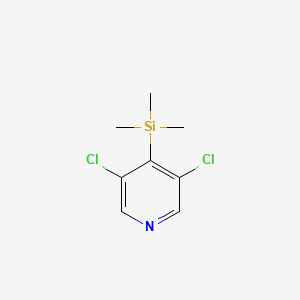
![1,3-Benzenediol, 4-[2-(2-Methylpropyl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-](/img/structure/B12640563.png)


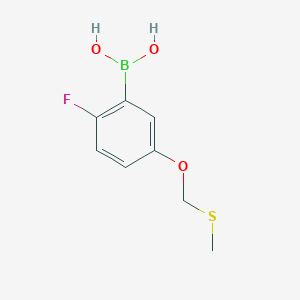

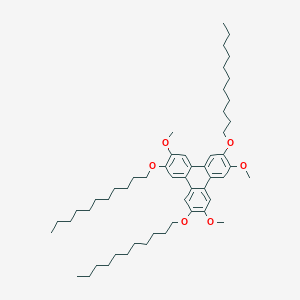
![4-(1-Benzylpyrrolo[2,3-c]pyridin-3-yl)-6-phenylpyrimidin-2-amine](/img/structure/B12640608.png)
